[(1E)-1-Methoxy-2-nitrovinyl]methylamine
Overview
Description
“[(1E)-1-Methoxy-2-nitrovinyl]methylamine” is a chemical compound with the linear formula O2NCH=C(OCH3)NHCH3 . It has a molecular weight of 132.12 . This compound is used in scientific research, particularly in proteomics .
Molecular Structure Analysis
The molecular structure of “[(1E)-1-Methoxy-2-nitrovinyl]methylamine” is represented by the linear formula O2NCH=C(OCH3)NHCH3 . The InChI key for this compound is ISROKTUWQRVBQO-ONEGZZNKSA-N .Physical And Chemical Properties Analysis
“[(1E)-1-Methoxy-2-nitrovinyl]methylamine” has a melting point of 116-120 °C (lit.) . It should be stored at a temperature of 2-8°C . The compound is considered to be combustible .Scientific Research Applications
Nitroxide-Mediated Photopolymerization
[(1E)-1-Methoxy-2-nitrovinyl]methylamine has been explored in the field of photopolymerization. A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate alkyl and nitroxide radicals. This compound showed potential in nitroxide-mediated photopolymerization, a method significant in creating polymers with specific structures and properties (Guillaneuf et al., 2010).
Controlled Radical Polymerization
In another study, Nicolas et al. (2006) investigated the living character of polymer chains prepared via nitroxide-mediated controlled radical polymerization of methyl methacrylate. They found that introducing a small amount of styrene at low temperatures improved the control and efficiency of the polymerization process. This research highlights the compound's role in developing new polymerization techniques for advanced materials (Nicolas et al., 2006).
Surfactant-Free Emulsion Polymerization
Dire et al. (2009) utilized water-soluble, SG1 nitroxide-capped poly(methacrylic acid-co-styrene) macroalkoxyamines in the surfactant-free, ab initio, batch, emulsion homopolymerization of methyl methacrylate. This process, involving [(1E)-1-Methoxy-2-nitrovinyl]methylamine, led to the in situ formation of amphiphilic block copolymers, demonstrating significant advancements in the field of polymer chemistry (Dire et al., 2009).
Photophysical Properties in Polymers
In the realm of materials science, a study by Chalmers et al. (2013) explored the use of the methoxyamine group as a protecting group for the nitroxide moiety. This methodology is relevant in the synthesis and stabilization of various functionalized nitroxides, which are crucial in the development of materials with unique properties (Chalmers et al., 2013).
Safety And Hazards
This compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
properties
IUPAC Name |
(E)-2-methoxy-3-nitroprop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-9-4(2-5)3-6(7)8/h3H,2,5H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANWRJYBGURCMV-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C[N+](=O)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C/[N+](=O)[O-])/CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1E)-1-Methoxy-2-nitrovinyl]methylamine | |
CAS RN |
352530-52-0 | |
Record name | ((1E)-1-Methoxy-2-nitrovinyl)methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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